![molecular formula C21H32N4O2 B4756064 N-cyclododecyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide](/img/structure/B4756064.png)
N-cyclododecyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide
Overview
Description
N-cyclododecyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide, also known as CDPI, is a potent inhibitor of the protein kinase CK2. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammation.
Mechanism of Action
N-cyclododecyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its substrates. CK2 is involved in various cellular processes, including cell proliferation, survival, and differentiation. By inhibiting CK2, N-cyclododecyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide can modulate these processes and potentially treat diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
N-cyclododecyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide has been shown to have a potent inhibitory effect on CK2 activity, both in vitro and in vivo. In cancer cells, N-cyclododecyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide can induce apoptosis and inhibit cell proliferation. N-cyclododecyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, N-cyclododecyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide has been shown to have antiviral activity against HIV-1 and HCV.
Advantages and Limitations for Lab Experiments
N-cyclododecyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide is a potent and selective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. However, N-cyclododecyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations. Additionally, N-cyclododecyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide may have off-target effects on other kinases, which can complicate the interpretation of the results.
Future Directions
There are several future directions for the research on N-cyclododecyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide. First, further studies are needed to elucidate the precise mechanism of action of N-cyclododecyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide on CK2 and its downstream signaling pathways. Second, the potential therapeutic applications of N-cyclododecyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide in various diseases, including cancer, inflammation, and viral infections, need to be further explored. Third, the development of more potent and selective CK2 inhibitors based on the structure of N-cyclododecyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide may lead to the discovery of new drugs for the treatment of diseases. Finally, the development of more efficient synthesis methods for N-cyclododecyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide and its derivatives may facilitate the further research on this compound.
Scientific Research Applications
N-cyclododecyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-cyclododecyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide has been shown to inhibit the growth and proliferation of cancer cells by targeting CK2, which is overexpressed in many types of cancer. N-cyclododecyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide has also been studied for its anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines. Furthermore, N-cyclododecyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide has been shown to have antiviral activity against HIV-1 and HCV.
properties
IUPAC Name |
N-cyclododecyl-3-(1,5-dimethylpyrazol-4-yl)-1,2-oxazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O2/c1-16-18(15-22-25(16)2)19-14-20(27-24-19)21(26)23-17-12-10-8-6-4-3-5-7-9-11-13-17/h14-15,17H,3-13H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNZQSIRPUSVPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=NOC(=C2)C(=O)NC3CCCCCCCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclododecyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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